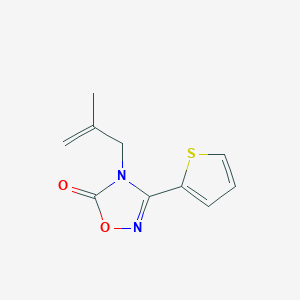![molecular formula C18H24N4OS B7584938 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BIX-01294 is known to inhibit the activity of histone lysine methyltransferase G9a, which is involved in the epigenetic regulation of gene expression.
作用機序
1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea inhibits the activity of histone lysine methyltransferase G9a, which is responsible for the methylation of histone H3 at lysine 9. Methylation of histone H3 at lysine 9 is associated with gene silencing, and inhibition of G9a leads to the activation of genes that are involved in various cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the expression of anti-apoptotic genes. This compound has also been shown to improve the symptoms of neurodegenerative diseases by regulating the expression of genes involved in neuronal function. Additionally, this compound has been shown to improve the survival rate of stem cells during differentiation, making it a potential candidate for regenerative medicine.
実験室実験の利点と制限
1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, making it a well-established tool for research. However, this compound also has some limitations. It has a relatively short half-life, which limits its effectiveness in vivo. Additionally, it has been shown to have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea. One area of research is to optimize the synthesis of this compound to increase its yield and purity. Another area of research is to develop more potent and selective inhibitors of G9a that can be used in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, studies are needed to investigate the off-target effects of this compound and to develop strategies to minimize these effects.
合成法
The synthesis of 1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea involves the condensation of 1-benzylimidazole-2-carboxylic acid with 2-aminoethanol followed by the reaction with 2-chloro-3-thiophenecarbonyl chloride. The resulting product is then treated with urea to obtain this compound. The synthesis of this compound has been optimized to yield a high purity product with a yield of around 30%.
科学的研究の応用
1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to improve the symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's by regulating the expression of genes involved in neuronal function. Additionally, this compound has been shown to improve the survival rate of stem cells during differentiation, making it a potential candidate for regenerative medicine.
特性
IUPAC Name |
1-[2-(1-benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c23-18(21-16-7-4-12-24-14-16)20-9-8-17-19-10-11-22(17)13-15-5-2-1-3-6-15/h1-3,5-6,10-11,16H,4,7-9,12-14H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSMHQARXFVUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NC(=O)NCCC2=NC=CN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7584901.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7584945.png)

